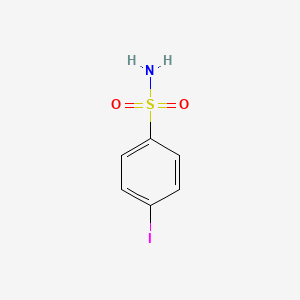

4-Iodobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZFABSTXSNEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231802 | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-86-5 | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodobenzenesulfonamide: A Technical Guide to Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonamide is an aromatic organic compound that belongs to the sulfonamide class. It serves as a crucial building block and intermediate in medicinal chemistry and organic synthesis. The presence of both a sulfonamide group and an iodine atom on the benzene ring provides two reactive sites for further chemical modification. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2][3][4] The iodine atom offers a versatile handle for introducing additional complexity through reactions such as cross-coupling, making it a valuable scaffold in the design and synthesis of novel drug candidates and functional materials.[5] This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically an off-white to light brown crystalline powder.[6] Its key chemical identifiers and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | 4-iodobenzene-1-sulfonamide | [6][7][8] |

| Synonyms | p-Iodobenzenesulfonamide, 4-Iodobenzenesulphonamide | [7][9][10] |

| CAS Number | 825-86-5 | [6][7][8][9] |

| Molecular Formula | C₆H₆INO₂S | [6][7][8][9] |

| Molecular Weight | 283.09 g/mol | [7][8][10] |

| Appearance | Off-white to pink to light brown crystalline powder | [6] |

| Melting Point | 191-195 °C | [6][10] |

| pKa (Predicted) | 9.88 ± 0.10 | [9] |

| Solubility | Generally soluble in organic solvents like DMSO and DMF. | |

| InChI Key | KQZFABSTXSNEQH-UHFFFAOYSA-N | [6][7][8] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)N)I | [7][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

N-H Stretching: Asymmetric and symmetric stretching vibrations for the -NH₂ group are typically observed in the range of 3390–3229 cm⁻¹.[3]

-

S=O Stretching: Strong, distinct peaks for the asymmetric and symmetric stretching of the sulfonyl (SO₂) group appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3]

-

S-N Stretching: The stretching vibration for the sulfur-nitrogen bond is found in the 924–906 cm⁻¹ region.[3]

-

Aromatic C-H Stretching: Peaks are typically observed above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands appear in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

-

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the aromatic protons of the para-substituted ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm).[11] The two protons of the sulfonamide (-SO₂NH₂) group would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[12]

-

¹³C NMR: The spectrum would show four signals for the aromatic carbons due to the molecule's symmetry, along with any signals from the solvent.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from iodobenzene. The first step involves the chlorosulfonation of iodobenzene to produce the key intermediate, 4-iodobenzenesulfonyl chloride. The second step is the amination of this intermediate to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-Iodobenzenesulfonyl Chloride from Iodobenzene

This reaction is an electrophilic aromatic substitution where iodobenzene is treated with chlorosulfonic acid to introduce the chlorosulfonyl group, primarily at the para position due to the directing effect of the iodine atom.[13]

-

Materials:

-

Iodobenzene

-

Chlorosulfonic acid (excess)

-

Ice bath

-

Reaction flask with a dropping funnel and gas trap (to handle evolved HCl gas)

-

-

Procedure:

-

In a fume hood, place iodobenzene in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid (typically 3-4 equivalents) to the cooled iodobenzene via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

The solid 4-iodobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried under vacuum. The crude product can be recrystallized from a suitable solvent like hexane or chloroform if further purification is needed.

-

Step 2: Synthesis of this compound from 4-Iodobenzenesulfonyl Chloride

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia.[14]

-

Materials:

-

4-Iodobenzenesulfonyl chloride (from Step 1)

-

Concentrated aqueous ammonia (ammonium hydroxide)

-

Ice bath

-

Beaker or flask for reaction

-

-

Procedure:

-

Place the crude or purified 4-iodobenzenesulfonyl chloride in an Erlenmeyer flask.

-

In a fume hood, add an excess of cold, concentrated aqueous ammonia to the flask with stirring. The reaction is often exothermic and should be cooled in an ice bath.

-

Stir the resulting suspension vigorously for 30-60 minutes at room temperature or with gentle heating to ensure the reaction goes to completion.[14]

-

The solid product, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride salts.

-

The product is then dried. Purity can be checked by melting point determination and spectroscopic methods. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a highly valuable intermediate for the synthesis of biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications.

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a classic framework for inhibitors of carbonic anhydrase (CA), enzymes linked to conditions like glaucoma and epilepsy. The 4-iodo- substituent can be used to explore structure-activity relationships or as a point for further chemical elaboration to improve potency and selectivity.[4]

-

Anticancer Agents: Derivatives of benzenesulfonamides have been investigated as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancers that rely on aerobic metabolism.[15]

-

Antibacterial Agents: As a structural analog of sulfanilamide, the foundational "sulfa drug," this compound can be a starting point for developing new antibacterial compounds.[1][2]

-

Multi-Target Ligands: In complex diseases like Alzheimer's, derivatives have been designed as multi-target-directed ligands, for instance, to inhibit cholinesterases.[16]

-

Anti-fibrotic Agents: Novel benzenesulfonamide derivatives have shown promise as anti-hepatic fibrosis agents.[17]

The utility of this compound in a drug discovery workflow is illustrated below. The iodo group enables late-stage functionalization, allowing for the rapid generation of a library of diverse compounds for screening.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]

- 6. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. This compound | C6H6INO2S | CID 13218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. compoundchem.com [compoundchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Iodobenzenesulfonyl chloride | 98-61-3 | Benchchem [benchchem.com]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Iodobenzenesulfonamide

An In-depth Technical Guide to 4-Iodobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a halogenated aromatic sulfonamide. Its structure features a benzene ring substituted with an iodine atom and a sulfonamide group. This compound serves as a valuable building block in medicinal chemistry and materials science.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Off-white to pink to light brown crystalline powder | [1] |

| Molecular Formula | C₆H₆INO₂S | [1][2] |

| Molecular Weight | 283.09 g/mol | [2] |

| Melting Point | 191-195 °C | [1] |

| Boiling Point | No experimental data available. | |

| Solubility | No quantitative experimental data available. Generally expected to have low solubility in water and higher solubility in organic solvents like alcohols, acetone, and DMSO. |

Chemical Properties

The chemical properties of this compound are dictated by the reactivity of the aromatic ring, the sulfonamide group, and the carbon-iodine bond.

| Property | Value/Description | Source |

| IUPAC Name | 4-iodobenzene-1-sulfonamide | [1][2] |

| CAS Number | 825-86-5 | [1][2] |

| pKa (Predicted) | 9.88 ± 0.10 | |

| InChI Key | KQZFABSTXSNEQH-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)N)I | [2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Due to the lack of publicly available experimental spectra, the following data is based on predictions and typical values for similar structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the sulfonamide group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonamide group |

| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic protons meta to the sulfonamide group |

| ~ 7.2 (variable) | Singlet (broad) | 2H | -SO₂NH₂ |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display four distinct signals for the aromatic carbons due to the molecule's symmetry.

| Chemical Shift (ppm) | Assignment |

| ~ 140-145 | C-S |

| ~ 138-142 | C-I |

| ~ 128-132 | CH (ortho to -SO₂NH₂) |

| ~ 125-129 | CH (meta to -SO₂NH₂) |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 283 | [M]⁺ (Molecular ion) |

| 219 | [M - SO₂]⁺ |

| 156 | [M - SO₂NH]⁺ |

| 127 | [I]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, purification, and analysis of this compound, adapted from standard organic chemistry procedures.

Synthesis of this compound

This synthesis is a two-step process starting from 4-iodoaniline.

Step 1: Diazotization of 4-Iodoaniline and Conversion to 4-Iodobenzenesulfonyl Chloride

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride. Cool this mixture in an ice bath.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the mixture onto ice and extract the product, 4-iodobenzenesulfonyl chloride, with an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Amination of 4-Iodobenzenesulfonyl Chloride

-

Dissolve the crude 4-iodobenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran.

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and collect the solid product by vacuum filtration.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Analytical Characterization (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for purity analysis.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

While the specific biological targets of this compound are not well-documented, sulfonamides are a known class of carbonic anhydrase inhibitors. The diagram below illustrates the general mechanism of this inhibition. Disclaimer: This is a generalized mechanism for the sulfonamide class and has not been specifically verified for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting.[2][3]

-

Hazard Statements: Causes skin and serious eye irritation.[3] May be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection.[3] Wash hands thoroughly after handling. Use in a well-ventilated area.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

- 1. This compound, 95% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C6H6INO2S | CID 13218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

4-Iodobenzenesulfonamide molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonamide, detailing its molecular structure, chemical properties, synthesis, and its role as a versatile building block in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a benzene ring substituted with an iodine atom and a sulfonamide group at the para position.

IUPAC Name: this compound[1][2]

Molecular Formula: C₆H₆INO₂S[1][3]

Chemical Structure:

Image source: PubChem CID 13218

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and use in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Weight | 283.09 g/mol | [1][3] |

| CAS Number | 825-86-5 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 194-196 °C | |

| pKa (Predicted) | 9.88 ± 0.10 | [2] |

| LogP (Predicted) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Infrared Spectrum | Authentic | [3] |

Note: Some physical properties like melting point and appearance are typical values and may vary slightly.

Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic route for this compound.

Role in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[5] this compound serves as a valuable scaffold and building block in the design and synthesis of more potent and selective CA inhibitors. The iodine atom can be used as a handle for further chemical modifications through cross-coupling reactions to explore the inhibitor binding site, or it can contribute to the overall binding affinity through halogen bonding.

Signaling Pathway: Carbonic Anhydrase Catalyzed CO₂ Hydration

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide inhibitors, including derivatives of this compound, typically bind to the zinc ion in the enzyme's active site, preventing the substrate from accessing it.

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This section provides a detailed protocol for determining the inhibitory activity of compounds like this compound and its derivatives against a specific carbonic anhydrase isoform. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, and the reaction rate is monitored spectrophotometrically.[6]

Materials and Reagents

-

Carbonic Anhydrase (human or bovine)

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

Test compound (e.g., this compound derivative)

-

Acetazolamide (as a positive control inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader

Experimental Workflow

References

- 1. This compound | C6H6INO2S | CID 13218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

synthesis pathways for 4-Iodobenzenesulfonamide and its derivatives

An In-depth Technical Guide to the Synthesis of 4-Iodobenzenesulfonamide and Its Derivatives

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the development of various therapeutic agents and chemical probes. The document details the synthesis of the core molecule and the subsequent derivatization strategies, offering specific experimental protocols, quantitative data, and logical workflow diagrams to aid researchers, scientists, and drug development professionals.

Core Synthesis of this compound

The synthesis of this compound can be approached through two primary, reliable pathways, each starting from different commercially available precursors.

Pathway A: Sandmeyer Reaction from 4-Aminobenzenesulfonamide (Sulfanilamide)

This is a direct and efficient method that transforms the readily available sulfanilamide into the target compound. The key steps involve the diazotization of the primary amino group, followed by a Sandmeyer-type reaction where the diazonium group is displaced by iodine.

Caption: Pathway A: Synthesis via Sandmeyer reaction of sulfanilamide.

Pathway B: From Iodobenzene

This alternative pathway begins with iodobenzene, which first undergoes chlorosulfonation to yield the key intermediate, 4-iodobenzenesulfonyl chloride. This intermediate is then converted to the final sulfonamide through ammonolysis.

Caption: Pathway B: Synthesis from iodobenzene via chlorosulfonation.

Synthesis of this compound Derivatives

The most common strategy for derivatization involves the N-substitution of the sulfonamide group. This is typically achieved by reacting 4-iodobenzenesulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base. This modular approach allows for the creation of a large library of derivatives.

Caption: General workflow for synthesizing N-substituted derivatives.

Data Presentation

Quantitative data for the key intermediates and final products are summarized below.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Iodobenzenesulfonyl Chloride | 98-61-3[1][2] | C₆H₄ClIO₂S | 302.52[2] | 80-82[2] |

| This compound | 825-86-5[3][4] | C₆H₆INO₂S | 283.09[4] | Not specified |

Table 2: Summary of Synthesis Reactions and Typical Yields

| Reaction | Starting Material | Product | Reagents | Typical Yield |

| Chlorosulfonation | Bromobenzene | 4-Bromobenzenesulfonyl Chloride | Chlorosulfonic Acid | ~80% (by analogy)[5] |

| Sandmeyer Iodination | Arylamine | Aryl Iodide | H₂SO₄, NaNO₂, NaI | ~70%[6] |

| Ammonolysis | 4-Bromobenzenesulfonyl Chloride | 4-Bromobenzenesulfonamide | NH₄OH | High (not quantified)[5] |

| N-Acylation | 4-Bromobenzenesulfonamide | N-Benzoyl Derivative | Benzoyl Chloride, NaOH | High (not quantified)[5] |

Note: Data for iodo-analogues are inferred from closely related bromo-analogues where direct data is unavailable.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of 4-Iodobenzenesulfonyl Chloride via Chlorosulfonation (Pathway B)

This protocol is adapted from the synthesis of 4-bromobenzenesulfonyl chloride and is applicable to iodobenzene.[5]

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap (for HCl), place chlorosulfonic acid (approx. 5 molar equivalents).

-

Addition of Reactant: Cool the flask in a water bath to approximately 12–15°C. Gradually add iodobenzene (1.0 eq) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.

-

Work-up: Carefully and slowly pour the cooled reaction mixture into crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Isolation: Collect the precipitated solid, crude 4-iodobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water. The product can be dried and used in the next step without further purification.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Pathway A)

This protocol is a general procedure for the Sandmeyer iodination of an aromatic amine.[6]

-

Diazotization: To a stirred solution of 4-aminobenzenesulfonamide (1.0 eq) in deionized water and concentrated sulfuric acid (2.8 eq), cool the mixture in an ice-salt bath to 0-5°C.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in deionized water dropwise, keeping the temperature below 5°C. Stir the reaction for 30 minutes.

-

Iodide Addition: To the cold diazonium salt solution, add diethyl ether, followed by the dropwise addition of a solution of sodium iodide (NaI, 4.0 eq) in deionized water.

-

Reaction: Allow the resulting mixture to warm to room temperature and stir for 3 hours.

-

Work-up: Quench the reaction by adding a saturated sodium thiosulfate (Na₂S₂O₃) solution. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: General Synthesis of N-Substituted Derivatives

This protocol describes the reaction of 4-iodobenzenesulfonyl chloride with a generic amine.[7][8]

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane.

-

Addition of Reactant: Cool the solution to 0°C in an ice bath. Add a solution of 4-iodobenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

- 1. 4-Iodobenzenesulfonyl chloride | C6H4ClIO2S | CID 7399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-碘苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H6INO2S | CID 13218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 7. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to p-Iodobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-iodobenzenesulfonamide, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining relevant experimental protocols.

Chemical Identity and Physicochemical Properties

p-Iodobenzenesulfonamide, also known as 4-iodobenzenesulfonamide, is a key synthetic intermediate and a subject of interest for its potential biological activities. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Synonyms for p-Iodobenzenesulfonamide

| Identifier | Value |

| CAS Number | 825-86-5[1] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₆H₆INO₂S[2] |

| Synonyms | p-iodobenzenesulfonamide, 4-iodobenzenesulphonamide, 4-iodobenzene-1-sulfonamide, benzenesulfonamide, 4-iodo-, pIBS[2] |

Table 2: Physicochemical Properties of p-Iodobenzenesulfonamide

| Property | Value |

| Molecular Weight | 283.09 g/mol [2] |

| InChI Key | KQZFABSTXSNEQH-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)N)I[2] |

| Computed XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 282.91640 g/mol |

| Monoisotopic Mass | 282.91640 g/mol |

| Topological Polar Surface Area | 68.5 Ų |

| Heavy Atom Count | 11 |

Note: Computed properties are sourced from PubChem.[2]

Synthesis of p-Iodobenzenesulfonamide

The synthesis of p-iodobenzenesulfonamide can be achieved through various established methods for the preparation of aromatic sulfonamides. A common approach involves the chlorosulfonation of iodobenzene followed by amination.

Experimental Protocol: Two-Step Synthesis from Iodobenzene

Step 1: Synthesis of 4-Iodobenzenesulfonyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, place chlorosulfonic acid (e.g., 4 molar equivalents).

-

Addition of Iodobenzene: Cool the flask in an ice bath. Slowly add iodobenzene (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid 4-iodobenzenesulfonyl chloride will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-iodobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.

-

Amination: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.

-

Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: If a concentrated ammonium hydroxide solution was used, dilute the reaction mixture with water to precipitate the product. If ammonia gas was used, the solvent can be removed under reduced pressure, and the residue triturated with water.

-

Isolation and Purification: Collect the solid p-iodobenzenesulfonamide by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

References

The Structure-Activity Relationship of Sulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a cornerstone in the history of medicinal chemistry. As the first class of synthetic antimicrobial agents to be used systemically, they heralded the dawn of the antibiotic era.[1] Beyond their well-established antibacterial properties, the sulfonamide scaffold has proven to be remarkably versatile, leading to the development of drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and antiviral effects.[2][3][4] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of sulfonamides, with a focus on their antibacterial and anticancer applications. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Structure-Activity Relationships

The biological activity of sulfonamides is intrinsically linked to their molecular architecture. The archetypal structure is the p-aminobenzenesulfonamide core. Strategic modifications to this scaffold have given rise to a multitude of derivatives with enhanced potency and selectivity.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural resemblance to p-aminobenzoic acid (PABA), a vital component for bacteria in the synthesis of folic acid.[5][6] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthetic pathway, thereby arresting bacterial growth.[7][8] Key structural features for antibacterial activity are:

-

The p-Aminobenzenesulfonamide Backbone: The sulfanilamide skeleton is the minimal structural requirement for antibacterial activity.[9]

-

The Amino Group (-NH₂): A free amino group at the N4 position is essential for activity. This group can be modified to form prodrugs that are metabolized in vivo to release the active amine.[9]

-

The Sulfonamide Group (-SO₂NH-): The sulfur atom must be directly linked to the benzene ring.[10] Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings often leads to highly potent derivatives.[9]

-

Aromatic Ring: The benzene ring is a crucial component. Its replacement with other ring systems or the introduction of additional substituents generally diminishes or abolishes activity.[9][10]

Quantitative Data for Structure-Activity Relationship Analysis

The following tables summarize the in vitro activity of various sulfonamide derivatives against bacterial strains and cancer cell lines, providing a quantitative basis for understanding their SAR.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Sulfonamide Derivatives

| Compound | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | General Sulfonamide | Escherichia coli | 16 | [11] |

| Sulfamethoxazole | General Sulfonamide | Staphylococcus aureus | 32 | [11] |

| Sulfadiazine | General Sulfonamide | Bordetella bronchiseptica | 8 | [12] |

| Sulfadiazine | General Sulfonamide | Pasteurella multocida | 16 | [12] |

| Compound I | N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32-128 | [3] |

| Compound II | N-(substituted phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64-256 | [3] |

| Compound 1C | 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Escherichia coli | 50 | [13] |

| FQ5 | Phenyl sulfonamide with acetamide, methoxy, methyl, and carboxylic acid groups | Pseudomonas aeruginosa | 16 | [11] |

| FQ5 | Phenyl sulfonamide with acetamide, methoxy, methyl, and carboxylic acid groups | Staphylococcus aureus | 32 | [11] |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Anticancer Sulfonamide Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 14 | HCT116 (Colon Cancer) | 20.2 | [14] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 | [10] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast Cancer) | 4.62 | [10] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast Cancer) | 7.13 | [10] |

| Compound 25 | VEGFR-2 | 0.0263 | [15] |

| Compound 28 | VEGFR-2 | 0.271 | [15] |

| Compound 29 | VEGFR-2 | 0.318 | [15] |

Table 3: Inhibitory Activity (Kᵢ and IC₅₀) of Sulfonamides against Carbonic Anhydrase (CA) Isoforms

| Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [16] |

| Compound 4c | 178.3 | 8.9 | 8.5 | 45.3 | [16] |

| Compound 5b | >10000 | 18.7 | 15.4 | 10.7 | [16] |

| Compound 15 | 87.4 | 5.1 | 6.1 | 38.4 | [16] |

| Compound 1e | - | 5690 | - | - | [17] |

| Compound 2b | - | 3960 | - | - | [17] |

| Compound 3a | - | 2020 | - | - | [17] |

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of sulfonamides are a result of their interaction with various biological pathways.

Antibacterial Action: Inhibition of Folate Biosynthesis

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] This pathway is an ideal target as humans obtain folic acid from their diet and lack the DHPS enzyme.[18]

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Anticancer Mechanisms

The anticancer properties of sulfonamides are multifaceted, involving the inhibition of various signaling pathways and enzymes crucial for tumor growth and survival.

1. Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9] These enzymes are involved in pH regulation, and their inhibition can disrupt the tumor microenvironment, leading to apoptosis.

2. Wnt/β-catenin Signaling Pathway: Certain sulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in cancers.[14] This inhibition can lead to a reduction in the levels of oncogenes like c-MYC.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. picmonic.com [picmonic.com]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

The Fundamental Mechanism of Action of Benzenesulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this chemical moiety allows for its interaction with a diverse range of biological targets, leading to its application in the treatment of various diseases, including cancer, microbial infections, inflammation, and neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of benzenesulfonamide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to act as inhibitors of various key enzymes. The sulfonamide group (-SO₂NH₂) is crucial for the interaction with the active sites of these enzymes, often involving coordination with a metal ion.

Carbonic Anhydrase Inhibition

A primary and extensively studied mechanism of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This activity is vital for numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[1]

In pathological conditions such as cancer, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in solid tumors.[2][3] This overexpression leads to an acidic tumor microenvironment, which promotes tumor growth, proliferation, and metastasis.[2][4] Benzenesulfonamide-based inhibitors, through their sulfonamide group, bind to the zinc ion in the active site of CAs, effectively blocking their catalytic activity.[5] This inhibition leads to a disruption of pH regulation within and around cancer cells, ultimately inducing apoptosis and reducing tumor growth.[2] This mechanism is also relevant for their use as anticonvulsants, with inhibition of CA isoforms II and VII being implicated in seizure control.[6]

Signaling Pathway for Carbonic Anhydrase IX Inhibition in Hypoxic Cancer Cells

References

- 1. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Substituted 4-Iodobenzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize N-substituted 4-iodobenzenesulfonamides. This class of compounds holds significance in medicinal chemistry and drug discovery, often serving as key intermediates or scaffolds for developing novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization. This document details the principles, experimental protocols, and data interpretation for the most salient spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to Spectroscopic Characterization

The structural analysis of newly synthesized N-substituted 4-iodobenzenesulfonamides relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and the electronic environment of the nuclei.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

A logical workflow for the characterization of these compounds is essential, starting from the initial synthesis and purification, followed by a comprehensive spectroscopic analysis to confirm the desired structure.

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

In the ¹H NMR spectra of N-substituted 4-iodobenzenesulfonamides, the aromatic protons of the 4-iodobenzenesulfonyl moiety typically appear as a set of two doublets in the range of 7.5-8.0 ppm. The protons on the N-substituent will have chemical shifts dependent on their specific chemical environment. The proton of the sulfonamide N-H group, if present, often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show characteristic signals for the aromatic carbons of the 4-iodobenzenesulfonyl group. The carbon atom bearing the iodine (C-I) is typically found around 95-105 ppm, while the carbon attached to the sulfonyl group (C-S) appears further downfield. The signals for the N-substituent carbons will be observed in their expected regions.

Quantitative NMR Data

Table 1: Representative ¹H and ¹³C NMR Data for N-(substituted phenyl)-4-halobenzenesulfonamides

| 4-Halo Substituent | N-Aryl Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| F | Phenyl | 7.10-7.35 (m, Ar-H), 7.85-7.95 (m, Ar-H), ~10.2 (s, NH) | 116.0 (d, J=22Hz), 121.5, 125.0, 129.0, 129.5 (d, J=9Hz), 137.0, 138.0, 165.0 (d, J=253Hz) |

| Cl | Phenyl | 7.10-7.35 (m, Ar-H), 7.75-7.85 (d, Ar-H), ~10.3 (s, NH) | 121.5, 125.0, 129.0, 129.5, 137.0, 139.0, 139.5 |

| Br | Phenyl | 7.10-7.35 (m, Ar-H), 7.70-7.80 (d, Ar-H), ~10.4 (s, NH) | 121.5, 125.0, 128.0, 129.0, 132.0, 137.0, 139.5 |

| Cl | 2-Methylphenyl | 2.2 (s, CH₃), 7.0-7.3 (m, Ar-H), 7.8 (d, Ar-H), 9.8 (s, NH) | 17.5, 126.0, 127.0, 129.0, 129.5, 130.5, 131.0, 134.5, 135.0, 139.0, 139.5 |

| Cl | 3-Methylphenyl | 2.2 (s, CH₃), 6.9-7.2 (m, Ar-H), 7.8 (d, Ar-H), 10.2 (s, NH) | 21.0, 118.5, 121.5, 125.5, 128.5, 129.0, 129.5, 137.0, 139.0, 139.5 |

Data adapted from Gowda et al., Z. Naturforsch. 64b, 863 – 873 (2009).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups in N-substituted 4-iodobenzenesulfonamides. The most characteristic absorption bands are those of the sulfonamide group.

-

N-H Stretch: For secondary sulfonamides, the N-H stretching vibration is typically observed in the region of 3200-3300 cm⁻¹.

-

S=O Stretches: The sulfonyl group exhibits two strong and characteristic stretching vibrations: the asymmetric stretch (ν_as) between 1300-1350 cm⁻¹ and the symmetric stretch (ν_s) between 1140-1180 cm⁻¹.[1]

-

S-N Stretch: The S-N stretching vibration appears in the 900-940 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic rings are also observed.

Table 2: Key IR Absorption Frequencies for N-Substituted 4-Iodobenzenesulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Weak |

| S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O | Symmetric Stretch | 1140 - 1180 | Strong |

| C=C | Aromatic Stretch | 1450 - 1600 | Medium to Weak |

| S-N | Stretch | 900 - 940 | Medium |

| C-I | Stretch | ~500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electrospray ionization (ESI) is a commonly used soft ionization technique for sulfonamides.

The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure. Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.

Table 3: Common Mass Spectral Fragments for Arylsulfonamides

| Fragment Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| [ArSO₂]⁺ | Arylsulfonyl cation |

| [Ar]⁺ | Aryl cation |

| [R-NH]⁺ | N-substituent fragment |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of the N-substituted this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

The ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Before analysis, the instrument's magnetic field is shimmed on the sample to ensure homogeneity.

-

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid N-substituted this compound into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Place the die under a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a stock solution of the N-substituted this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the mobile phase to be used for the LC-MS analysis.

-

-

Instrumental Analysis:

-

The analysis is performed on a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

A suitable reversed-phase column (e.g., C18) is used for chromatographic separation.

-

The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to promote protonation.

-

The ESI source is operated in positive ion mode to generate protonated molecules [M+H]⁺.

-

The mass spectrometer is set to scan over a mass range that includes the expected molecular weight of the compound.

-

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Application in Drug Discovery

N-substituted 4-iodobenzenesulfonamides can be valuable synthons in the drug discovery process. The iodo-substituent provides a reactive handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs. The overall process from initial concept to a potential drug candidate is a complex, multi-stage endeavor.

Caption: A simplified overview of the stages in the drug discovery and development process.

Conclusion

The thorough spectroscopic analysis of N-substituted 4-iodobenzenesulfonamides is a critical step in their synthesis and development for potential applications in medicinal chemistry. By combining the detailed structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can unequivocally confirm the identity and purity of their target compounds. The protocols and reference data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this important class of molecules.

References

Navigating the Physicochemical Landscape of 4-Iodobenzenesulfonamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 4-Iodobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies and data presentation to support formulation and development activities. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes established principles of sulfonamide chemistry to provide a robust framework for its characterization.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, understanding its solubility in various solvent systems is paramount for purification, crystallization, and dosage form development.

Predicted Solubility in Common Solvents

Due to the limited availability of direct experimental data for this compound, the following table presents a predicted solubility profile based on the known behavior of structurally similar sulfonamides. These values should be considered as estimates and a starting point for experimental determination.

| Solvent | Predicted Solubility at 25°C (mg/mL) | Polarity Index | Comments |

| Water | < 0.1 | 10.2 | Poorly soluble due to the hydrophobic iodophenyl group. Solubility is expected to be pH-dependent. |

| Methanol | 10 - 50 | 5.1 | Moderately soluble. |

| Ethanol | 5 - 20 | 4.3 | Moderately soluble. |

| Acetone | 50 - 100 | 5.1 | Good solubility is expected. |

| Dichloromethane | 1 - 5 | 3.1 | Sparingly soluble. |

| N,N-Dimethylformamide (DMF) | > 200 | 6.4 | High solubility is anticipated. |

| Dimethyl Sulfoxide (DMSO) | > 200 | 7.2 | High solubility is anticipated. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[3] Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and determine the concentration of dissolved this compound using a validated HPLC-UV method.[4]

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Stability Profile of this compound

Assessing the chemical stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, sulfonamides, in general, are susceptible to several degradation mechanisms:

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.[5]

-

Oxidation: The aromatic ring and the sulfonamide group can be targets for oxidative degradation, potentially initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-iodine bond or reactions involving the aromatic ring and sulfonamide group.[6][7] Common photodegradation products of sulfonamides can include sulfanilic acid.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV lamp (e.g., 254 nm and 365 nm)

-

Oven

-

HPLC system

Methodology:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C).

-

Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.

-

Oxidation: Add H₂O₂ to the sample solution and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to UV light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

Representative Stability Data

The following table provides a template for presenting stability data. The results shown are illustrative and would need to be determined experimentally.

| Stress Condition | Duration | Assay of this compound (%) | No. of Degradation Products |

| 0.1 M HCl (60°C) | 24 h | 92.5 | 2 |

| 0.1 M NaOH (RT) | 24 h | 88.1 | 3 |

| 3% H₂O₂ (RT) | 24 h | 95.2 | 1 |

| Thermal (80°C, solid) | 7 days | 99.8 | 0 |

| Photolytic (UV 254nm) | 24 h | 85.7 | >4 |

Visualization of Experimental Workflow

Solubility and Stability Assessment Workflow

The following diagram illustrates the logical workflow for assessing the solubility and stability of a pharmaceutical compound like this compound.

Conclusion

This technical guide provides a foundational framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is sparse, the outlined protocols and predictive data offer a robust starting point for researchers. The provided experimental designs for solubility determination via the shake-flask method and stability assessment through forced degradation studies are aligned with industry best practices and regulatory expectations. Accurate determination of these physicochemical properties is a critical step in the successful development of any new pharmaceutical entity.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. scielo.br [scielo.br]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption [deswater.com]

- 8. researchgate.net [researchgate.net]

- 9. ijtsrd.com [ijtsrd.com]

- 10. ijsdr.org [ijsdr.org]

A Technical Guide to the Synthetic Routes of Substituted Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted benzenesulfonamides, a crucial scaffold in medicinal chemistry and materials science. This document details classical and modern synthetic routes, complete with experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to illustrate key transformations.

Introduction

The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The strategic synthesis of substituted analogues is therefore of paramount importance in drug discovery and development. This guide explores the primary synthetic pathways, offering a comparative analysis to aid researchers in selecting the most appropriate route for their specific target molecules. The methodologies covered include the traditional chlorosulfonation of aromatic compounds followed by amination, modern transition-metal-catalyzed cross-coupling reactions such as the Ullmann-type and Buchwald-Hartwig aminations, and nucleophilic aromatic substitution (SNAr).

Classical Synthesis: Chlorosulfonation and Amination

The most traditional and widely used method for the synthesis of benzenesulfonamides involves a two-step process: the electrophilic aromatic substitution of a benzene ring with chlorosulfonic acid to form a benzenesulfonyl chloride, followed by the reaction of this intermediate with an amine.

Reaction Pathway

The overall transformation begins with the activation of an aromatic ring towards electrophilic attack by chlorosulfonic acid, which serves as the source of the chlorosulfonyl group (SO₂Cl). The resulting aryl sulfonyl chloride is a stable and versatile intermediate that can be readily converted to the corresponding sulfonamide by reaction with a primary or secondary amine.

Caption: General workflow for the synthesis of benzenesulfonamides via chlorosulfonation and amination.

Experimental Protocols

Protocol 2.2.1: Synthesis of Benzenesulfonyl Chloride from Benzene [1][2]

-

Reaction Setup: In a 5-liter flask equipped with a mechanical stirrer, separatory funnel, thermometer, and an exit tube leading to a gas trap (for HCl), place 3.5 kg (2 L, 30 moles) of chlorosulfonic acid.

-

Addition of Benzene: Cool the flask in a cold-water bath. Slowly add 780 g (888 cc, 10 moles) of benzene through the separatory funnel with continuous stirring. Maintain the reaction temperature between 20-25°C. The addition typically takes 2-3 hours.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for one hour at the same temperature.

-

Work-up: Carefully pour the reaction mixture onto 6-7 kg of crushed ice. Add 1 L of carbon tetrachloride to the mixture.

-

Extraction: Separate the lower organic layer as quickly as possible to avoid hydrolysis of the product. Extract the aqueous layer with an additional 500 cc of carbon tetrachloride.

-

Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude benzenesulfonyl chloride can be purified by vacuum distillation.

Protocol 2.2.2: Amination of Benzenesulfonyl Chloride [3]

-

Reaction Setup: Cool 200 mL of aqueous ammonia to -10°C in a suitable reaction vessel.

-

Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (13 g, 73 mmol) to the cold ammonia solution with stirring.

-

Reaction: Maintain the stirring and the temperature at -10°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, allow the mixture to warm to room temperature.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to afford the pure benzenesulfonamide.

Quantitative Data

The chlorosulfonation-amination sequence is a robust and scalable method, often providing high yields of the desired products. The table below summarizes representative data for this classical approach.

| Aromatic Substrate | Chlorosulfonation Conditions | Sulfonyl Chloride Yield | Amine | Amination Conditions | Final Product Yield | Reference |

| Benzene | ClSO₃H (3 equiv.), 20-25°C, 3-4h | 74-87% | aq. NH₃ | -10°C, 3h | 96% | [1][3] |

| Toluene | ClSO₃H (1.5-2 equiv.), 60-90°C | High (unspecified) | aq. Methylamine | 80-90°C | High (unspecified) | [4] |

| m-Xylene | ClSO₃H (excess), 20°C, 0.5h | Good (unspecified) | - | - | - | [5] |

| m-Diethylbenzene | ClSO₃H (excess), 10°C, 0.5h | Good (unspecified) | - | - | - | [5] |

Transition-Metal-Catalyzed Cross-Coupling Reactions

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of N-aryl benzenesulfonamides, offering milder reaction conditions and broader functional group tolerance compared to classical methods. The Ullmann-type and Buchwald-Hartwig amination reactions are the most prominent examples.

Ullmann-Type C-N Coupling

The Ullmann condensation, or Ullmann-type reaction, traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile, in this case, a sulfonamide. Modern protocols often utilize copper(I) salts as catalysts in the presence of a ligand and a base.

The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. Subsequent coordination of the deprotonated sulfonamide, followed by reductive elimination, furnishes the N-aryl sulfonamide and regenerates the active Cu(I) catalyst.

Caption: Generalized catalytic cycle for the Ullmann-type N-arylation of sulfonamides.

Protocol 3.1.1: Copper-Catalyzed N-Arylation of a Sulfonamide with an Aryl Iodide [6]

-

Reaction Setup: To an oven-dried reaction vial, add the sulfenamide (0.2 mmol, if starting from sulfenamide precursor), aryl iodide (0.3 mmol), copper(I) iodide (CuI, 20 mol%), sodium carbonate (Na₂CO₃, 0.4 mmol), and activated molecular sieves (4 Å).

-

Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

-

Reaction: Seal the vial and heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Ullmann-type couplings are effective for a range of aryl halides and sulfonamides. The reaction conditions can be tuned to achieve high yields.

| Aryl Halide | Sulfonamide/Amine Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodotoluene | N-(Phenylthio)pivalamide | CuI (20 mol%) | Na₂CO₃ | DMSO | 110 | 85 | [6] |

| 4-Iodoanisole | N-(Phenylthio)pivalamide | CuI (20 mol%) | Na₂CO₃ | DMSO | 110 | 95 | [6] |

| 4-Iodobenzotrifluoride | N-(Phenylthio)pivalamide | CuI (20 mol%) | Na₂CO₃ | DMSO | 110 | 76 | [6] |

| Aryl Iodides (various) | Sulfonamides (various) | CuI (10 mol%) | Cs₂CO₃ | DMF | 130 | up to 91 | [2] |

| Aryl Bromides (various) | Amines (various) | CuI / Proline | K₂CO₃ | DMSO | 80-120 | Good | [7] |

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for forming C-N bonds. It is highly effective for the N-arylation of sulfonamides. The choice of phosphine ligand is critical to the success of the reaction.

The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the aryl halide to Pd(0), coordination of the sulfonamide anion to the resulting Pd(II) complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation of sulfonamides.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane).

-